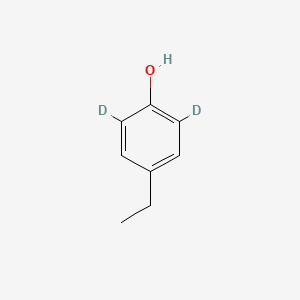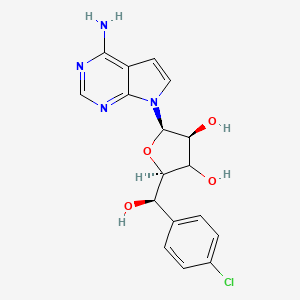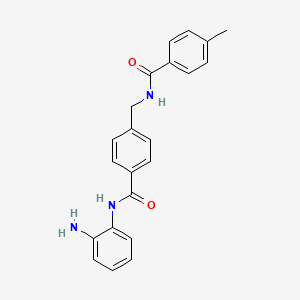
5-Pyrrolidin-1-yldiazinan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrrolidin-1-yldiazinan-3-one is a heterocyclic compound featuring a five-membered pyrrolidine ring fused with a diazinanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrrolidin-1-yldiazinan-3-one typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the use of simple and inactivated cyclic amines as substrates, with copper salts as promoters and Oxone as the oxidant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as microwave-assisted organic synthesis (MAOS), can be applied to enhance synthetic efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Pyrrolidin-1-yldiazinan-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides for olefination and copper salts for oxidation . The conditions are generally mild, with good functional group tolerance.
Major Products
The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, which exhibit diverse biological activities .
Scientific Research Applications
5-Pyrrolidin-1-yldiazinan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for designing novel bioactive molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Pyrrolidin-1-yldiazinan-3-one involves binding to specific molecular targets, such as gamma tubulin, which is implicated in its anticancer activity . The compound’s unique structure allows it to interact with enantioselective proteins, leading to different biological profiles depending on the stereoisomers and spatial orientation of substituents .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyridazin-3(2H)-one: Known for its pharmacological properties as a cyclooxygenase-2 inhibitor.
Uniqueness
5-Pyrrolidin-1-yldiazinan-3-one stands out due to its unique combination of a pyrrolidine ring and a diazinanone moiety, which provides enhanced three-dimensional coverage and the ability to explore pharmacophore space efficiently .
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-pyrrolidin-1-yldiazinan-3-one |
InChI |
InChI=1S/C8H15N3O/c12-8-5-7(6-9-10-8)11-3-1-2-4-11/h7,9H,1-6H2,(H,10,12) |
InChI Key |
LPXRJPKAWXRDMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CC(=O)NNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)







![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12370402.png)
![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)
